molecular formula C17H16F3NOS B2737518 (4-(Thiophen-3-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1396878-73-1

(4-(Thiophen-3-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2737518
CAS RN: 1396878-73-1
M. Wt: 339.38
InChI Key: WXEOBHWWDWNRAE-UHFFFAOYSA-N
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Description

(4-(Thiophen-3-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, also known as T3PM, is a novel compound that has gained significant interest in the scientific research community due to its potential applications in various fields. T3PM is a small molecule that belongs to the class of piperidine derivatives, and it possesses a unique chemical structure that makes it a promising candidate for drug development and other research applications.

Scientific Research Applications

Thermal and Structural Studies

One application of compounds similar to (4-(Thiophen-3-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is in the field of thermal and structural analysis. Karthik et al. (2021) synthesized a related compound and characterized it using various spectroscopic techniques. The compound exhibited stability in a specific temperature range, and its structure was confirmed by X-ray diffraction studies. This research provides insights into the thermal properties and structural stability of such compounds (Karthik et al., 2021).

Enzyme Inhibitory Activity

Compounds with a similar structure have been evaluated for their enzyme inhibitory activities. Cetin et al. (2021) designed and tested thiophene-based heterocyclic compounds for their inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. This research indicates potential applications in developing enzyme inhibitors (Cetin et al., 2021).

Structural Characterization in Drug Synthesis

These compounds are also significant in the structural characterization of drug synthesis byproducts. Eckhardt et al. (2020) reported on the crystal and molecular structure of a side product in the synthesis of an anti-tuberculosis drug candidate, highlighting the importance of understanding all components in drug synthesis (Eckhardt et al., 2020).

Anticancer Activity

In the field of anticancer research, compounds with similar structures have shown promise. Inceler et al. (2013) synthesized novel thiophene-containing derivatives and investigated their anticancer activity. This study suggests potential applications in developing new anticancer agents (Inceler et al., 2013).

Antibacterial Activity

Shahana and Yardily (2020) carried out synthesis, characterization, and docking studies of thiophene-based methanone compounds, which aids in understanding their antibacterial activity. This indicates potential for developing new antibacterial agents (Shahana & Yardily, 2020).

Antileukemic Activity

Vinaya et al. (2011) explored the anticancer effect associated with the piperidine framework, synthesizing derivatives that showed antiproliferative activity against human leukemia cells. This research suggests the potential use of these compounds in antileukemic therapies (Vinaya et al., 2011).

Radiosynthesis and Visualization of Receptors

Blanckaert et al. (2005) reported the synthesis, radiosynthesis, and in vivo evaluation of a piperidin-4-yl methanone derivative for visualizing the 5-HT2A receptor, indicating its application in receptor imaging (Blanckaert et al., 2005).

properties

IUPAC Name

(4-thiophen-3-ylpiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NOS/c18-17(19,20)15-3-1-2-13(10-15)16(22)21-7-4-12(5-8-21)14-6-9-23-11-14/h1-3,6,9-12H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEOBHWWDWNRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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